N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-cyanocyclohexane as primary starting materials.
Formation of Intermediate: The 5-chloro-2-methoxyaniline undergoes a reaction with chloroacetyl chloride to form an intermediate compound.
Amidation: The intermediate is then reacted with 1-cyanocyclohexane in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in controlled environments.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of iodinated or brominated derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Biological Studies: Used in assays to understand its effects on cellular processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide: can be compared with other compounds like:
Uniqueness
Structural Features: The presence of both a chloro and methoxy group on the phenyl ring, along with the cyanocyclohexyl moiety, makes it unique.
Reactivity: Its specific reactivity profile in oxidation, reduction, and substitution reactions distinguishes it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O3/c1-24(12-18(26)23-16-11-15(21)7-8-17(16)28-3)13-19(27)25(2)20(14-22)9-5-4-6-10-20/h7-8,11H,4-6,9-10,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEMJHJPGVYFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)CC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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